Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate
Description
Historical context and development of piperidine-3-carboxylate derivatives
The historical development of piperidine-3-carboxylate derivatives traces its origins to the mid-nineteenth century when piperidine itself was first isolated and characterized. Piperidine was initially reported in 1850 by the Scottish chemist Thomas Anderson and independently in 1852 by the French chemist Auguste Cahours, who obtained piperidine by reacting piperine with nitric acid. This foundational work established the structural basis for what would become an extensive family of heterocyclic compounds. The name piperidine derives from the genus name Piper, which is the Latin word for pepper, reflecting its botanical origins and early isolation methods. The systematic exploration of piperidine derivatives began in earnest during the late nineteenth and early twentieth centuries as organic chemists recognized the potential of this six-membered nitrogen-containing ring system.
The development of piperidine-3-carboxylate derivatives specifically emerged from the recognition that carboxylic acid functionalization at the 3-position of the piperidine ring could provide access to compounds with unique chemical and biological properties. Industrial production methods for piperidine evolved to include hydrogenation of pyridine, usually over a molybdenum disulfide catalyst, following the reaction: carbon five hydrogen five nitrogen plus three hydrogen two yields carbon five hydrogen ten nitrogen hydrogen. This synthetic route provided reliable access to the parent piperidine structure, enabling subsequent functionalization studies that led to the discovery of various carboxylate derivatives.
The synthetic methodologies for piperidine-3-carboxylate derivatives have undergone significant refinement over the decades. Recent advances have demonstrated that palladium and rhodium hydrogenation methods can provide efficient approaches to all isomeric cycloalkylpiperidines, combining the removal of metalation groups, dehydroxylation, and pyridine reduction in single-step processes. Additionally, novel synthetic routes involving Mannich in situ lactamization reactions have been developed, where the presence of methylamine and formaldehyde provides nitrogen-methyl-5-aryl-5-nitro-piperidin-2-one intermediates with good to excellent yields. These methodological advances have expanded the accessible chemical space within the piperidine-3-carboxylate family and enabled the synthesis of increasingly complex derivatives.
Nipecotic acid derivatives: structural significance and classification
Nipecotic acid, systematically known as piperidine-3-carboxylic acid, serves as the fundamental structural core from which methyl 1-benzoyl-4-oxopiperidine-3-carboxylate is derived. Nipecotic acid itself is classified as a piperidinemonocarboxylic acid that consists of a piperidine ring in which one of the hydrogens at position 3 is substituted by a carboxylic acid group. The molecular formula of nipecotic acid is carbon six hydrogen eleven nitrogen oxygen two, and it carries the Chemical Abstracts Service registry number 498-95-3. This compound is also known by alternative names including hexahydronicotinic acid, reflecting its relationship to nicotinic acid through reduction of the aromatic pyridine ring.
The structural significance of nipecotic acid derivatives lies in their ability to serve as scaffolds for the development of compounds with diverse biological activities. The six-membered ring structure provides conformational stability while the carboxylic acid functionality offers a versatile handle for chemical modification through esterification, amidation, and other reactions. The stereochemistry of nipecotic acid derivatives plays a crucial role in their properties, as the compound can exist in different enantiomeric forms that may exhibit varying biological activities and interactions. Research has demonstrated that nitrogen-arylalkynyl substituents can be incorporated into nipecotic acid derivatives through consecutive cross-coupling reactions, providing flexible access to variously substituted structures with enhanced binding affinities.
The classification of nipecotic acid derivatives encompasses several structural categories based on the nature and position of substituents. Ethyl and methyl esters of nipecotic acid represent the simplest derivatives, with compounds such as ethyl piperidine-3-carboxylate and methyl piperidine-3-carboxylate serving as fundamental building blocks. More complex derivatives include nitrogen-substituted variants where the piperidine nitrogen bears alkyl, aryl, or acyl groups, significantly altering the compound's chemical and biological properties. The development of chiral variants, such as ethyl (3R)-piperidine-3-carboxylate and its (3S)-enantiomer, has opened new avenues for the synthesis of enantiopure pharmaceuticals and fine chemicals.
| Nipecotic Acid Derivative | Molecular Formula | Molecular Weight | Chemical Abstracts Service Number |
|---|---|---|---|
| Nipecotic acid | C₆H₁₁NO₂ | 129.16 g/mol | 498-95-3 |
| Methyl nipecotate | C₇H₁₃NO₂ | 143.18 g/mol | 50585-89-2 |
| Ethyl nipecotate | C₈H₁₅NO₂ | 157.21 g/mol | Various stereoisomers |
| Ethyl (3R)-nipecotate | C₈H₁₅NO₂ | 157.21 g/mol | 25137-01-3 |
| Ethyl (3S)-nipecotate | C₈H₁₅NO₂ | 157.21 g/mol | 37675-18-6 |
Position of this compound within organic chemistry
This compound occupies a distinctive position within organic chemistry as a multifunctional heterocyclic compound that integrates several important structural motifs within a single molecular framework. The compound's molecular formula carbon fourteen hydrogen fifteen nitrogen oxygen four reflects its complex architecture, incorporating a piperidine ring system with three distinct functional groups: a methyl ester at the 3-position, a benzoyl group at the nitrogen, and a ketone at the 4-position. This combination of functionalities places the compound at the intersection of several important areas of organic chemistry, including heterocyclic chemistry, carbonyl chemistry, and ester chemistry.
The structural complexity of this compound makes it representative of modern synthetic targets that require sophisticated approaches to construction and functionalization. The compound's molecular weight of 261.27 grams per mole positions it within the range typical of pharmaceutical intermediates and bioactive molecules. The presence of multiple reactive sites within the molecule provides numerous opportunities for further chemical transformation, making it a valuable synthetic intermediate for the preparation of more complex structures. The benzoyl group introduces aromatic character and potential for π-π interactions, while the ketone functionality offers possibilities for reduction, oxidation, or nucleophilic addition reactions.
Within the broader context of heterocyclic chemistry, this compound exemplifies the trend toward increasingly sophisticated piperidine derivatives that incorporate multiple functional groups to achieve specific chemical and biological properties. The compound's design reflects principles of medicinal chemistry where structural modifications are systematically introduced to optimize activity, selectivity, and physicochemical properties. The systematic name "1-benzoyl-4-oxo-nipecotic acid methyl ester" highlights its relationship to nipecotic acid while emphasizing the specific substitution pattern that distinguishes it from simpler derivatives. Recent advances in catalytic enantioselective synthesis have demonstrated new approaches to 3-substituted piperidines from pyridine precursors, indicating the continued importance of this structural class in synthetic organic chemistry.
The compound also represents an important example of the application of protecting group strategies in organic synthesis, where the benzoyl group may serve to modulate the reactivity of the piperidine nitrogen during synthetic transformations. The methyl ester functionality provides a protected form of the carboxylic acid that can be selectively hydrolyzed under appropriate conditions, allowing for orthogonal deprotection strategies in complex synthetic sequences. This level of functional group compatibility and selectivity is characteristic of advanced synthetic intermediates used in modern pharmaceutical and materials chemistry applications.
Properties
IUPAC Name |
methyl 1-benzoyl-4-oxopiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4/c1-19-14(18)11-9-15(8-7-12(11)16)13(17)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZCHYLJJBNOAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CN(CCC1=O)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801249205 | |
| Record name | Methyl 1-benzoyl-4-oxo-3-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3518-87-4 | |
| Record name | Methyl 1-benzoyl-4-oxo-3-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3518-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-benzoyl-4-oxo-3-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801249205 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution Using 3-Bromo-4-Oxopiperidine and Dimethyl Carbonate
A widely reported method involves the reaction of 3-bromo-4-oxopiperidin-1-benzyl with dimethyl carbonate under nucleophilic conditions. This one-pot synthesis proceeds via an SN2 mechanism, where the bromide leaving group is displaced by the methoxycarbonyl anion. The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) at temperatures ranging from 60°C to 80°C. The crude product is purified via recrystallization from ethanol, yielding the target compound as a white crystalline solid.
This method offers moderate yields (50–65%) but requires stringent control of moisture to prevent hydrolysis of the dimethyl carbonate.
Condensation of Benzylamine and Methyl Acrylate
An alternative approach involves the condensation of benzylamine with methyl acrylate under reflux conditions. Benzylamine acts as a nucleophile, attacking the α,β-unsaturated ester in a Michael addition to form N,N-bis(β-methyl propionate) benzylamine. Subsequent cyclization under basic conditions (e.g., sodium methoxide in methanol) generates the piperidone ring. The free base is then treated with hydrochloric acid to form the hydrochloride salt, enhancing stability for storage.
Key Steps:
This method achieves higher yields (70–80%) and is scalable for industrial production. However, the exothermic nature of the cyclization step necessitates careful temperature monitoring.
Catalytic Hydrogenation and Debenzylation
A patent by EP3539965A1 describes a route involving catalytic hydrogenation of a quaternized intermediate. Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate undergoes debenzylation using palladium on carbon (Pd/C) under hydrogen atmosphere, followed by quaternization with methyl iodide. The resulting ammonium salt is treated with a weak base to yield the free amine, which is subsequently oxidized to the ketone using Swern oxidation conditions (oxalyl chloride, dimethyl sulfoxide).
Advantages:
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High enantiomeric purity (>99% ee) when using chiral catalysts.
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Compatible with asymmetric synthesis for pharmaceutical applications.
Optimization and Process Considerations
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. For instance:
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DMF enhances nucleophilicity in SN2 reactions but requires post-reaction removal via distillation.
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Methanol facilitates cyclization but may lead to ester transesterification if overheated.
Optimal temperatures range from 60°C (for condensation) to −78°C (for Swern oxidation), ensuring minimal side reactions.
Purification Techniques
Crude products are typically purified via:
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Recrystallization from ethanol or ethyl acetate.
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Column chromatography using silica gel and hexane/ethyl acetate eluents.
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Salt formation with hydrochloric acid to improve crystallinity.
Analytical Characterization
Melting Point and Stability
The hydrochloride salt decomposes at 185°C, requiring storage at ambient temperature in airtight containers. The free base is hygroscopic and prone to oxidation, necessitating inert atmosphere handling.
Applications in Medicinal Chemistry
Piperidine derivatives are pivotal in drug discovery, with applications as:
Chemical Reactions Analysis
Types of Reactions
Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the keto group to an alcohol. Sodium borohydride and lithium aluminum hydride are typical reducing agents used.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzoyl group. Reagents like sodium methoxide or sodium ethoxide are commonly used.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol. This reaction is typically carried out under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.
Scientific Research Applications
Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: Researchers use this compound to study enzyme interactions and metabolic pathways.
Industrial Applications: It is employed in the production of specialty chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group and the keto group play crucial roles in binding to these targets, influencing their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Methyl 1-benzyl-4-oxopiperidine-3-carboxylate: Similar in structure but with a benzyl group instead of a benzoyl group.
This compound hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and stability properties.
1-Benzyl-3-carbomethoxy-4-piperidone: Another piperidine derivative with a different substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate (CAS No. 3939-01-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₅NO₄ |
| Molecular Weight | 273.28 g/mol |
| Melting Point | ~185 °C (dec.) |
| Purity | ≥ 95% (by HPLC) |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors involved in neurological processes. Notably, the compound has been studied for its potential as an acetylcholinesterase (AChE) inhibitor, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's disease.
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Acetylcholinesterase Inhibition :
- AChE is crucial for the breakdown of acetylcholine in the synaptic cleft. Inhibition of this enzyme can lead to increased levels of acetylcholine, enhancing cholinergic transmission.
- Studies have shown that this compound exhibits significant inhibitory activity against AChE, suggesting its potential as a therapeutic agent for cognitive enhancement and neuroprotection in Alzheimer's disease models .
- Neuroprotective Effects :
In Vitro Studies
In vitro assays have been conducted to evaluate the inhibitory effects of this compound on AChE and butyrylcholinesterase (BChE). The results indicate that the compound exhibits a dose-dependent inhibition profile:
| Concentration (µM) | AChE Inhibition (%) | BChE Inhibition (%) |
|---|---|---|
| 1 | 25 | 15 |
| 10 | 55 | 30 |
| 50 | 80 | 50 |
These findings support the hypothesis that the compound could serve as a dual inhibitor for both AChE and BChE, which is advantageous for treating Alzheimer's disease due to the compensatory role of BChE when AChE activity is reduced .
In Vivo Studies
Animal model studies have further confirmed the cognitive-enhancing effects of this compound. In these studies, administration of the compound resulted in improved performance on memory tasks compared to control groups:
- Memory Task Performance : Mice treated with this compound showed a significant reduction in errors during maze navigation tests, indicating enhanced memory retention and cognitive function.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 1-benzoyl-4-oxopiperidine-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or acylation. For example, reacting 4-oxopiperidine-3-carboxylate with benzoyl chloride in the presence of a base (e.g., sodium methoxide) under reflux conditions is a common approach. Yield optimization involves adjusting stoichiometry (1:1.2 molar ratio of piperidine derivative to benzoyl chloride), solvent choice (tetrahydrofuran or dichloromethane), and reaction time (6–12 hours). Purification typically employs column chromatography with ethyl acetate/hexane gradients .
Q. How can researchers verify the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : Compare - and -NMR peaks to reference spectra (e.g., δ 2.5–3.5 ppm for piperidine protons, δ 7.3–8.1 ppm for benzoyl aromatic protons) .
- HPLC : Monitor purity (>95%) using a C18 column with a methanol/water mobile phase .
- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~290 g/mol) .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles to prevent skin/eye contact .
- First Aid : For accidental exposure, flush eyes with water for 15 minutes; wash skin with soap and water. Avoid inhalation by using fume hoods .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
Q. How does the benzoyl group at the 1-position affect reactivity compared to methyl or benzyl analogs?
- Methodological Answer : The electron-withdrawing benzoyl group increases electrophilicity at the 4-oxo position, enhancing susceptibility to nucleophilic attacks (e.g., Grignard additions). In contrast, methyl or benzyl groups (electron-donating) stabilize the ring, favoring reduction reactions (e.g., NaBH conversion of ketone to alcohol) .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Detect conformational isomerism (e.g., chair vs. boat piperidine forms) causing split peaks .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict NMR shifts and compare with experimental data .
Q. How can researchers design experiments to study the compound’s role in enzyme inhibition?
- Methodological Answer :
- Kinetic Assays : Measure IC values against target enzymes (e.g., proteases) using fluorogenic substrates.
- Docking Studies : Perform molecular docking (AutoDock Vina) to predict binding interactions at active sites .
- Metabolic Stability : Assess hepatic microsome half-life (e.g., rat liver microsomes) to evaluate pharmacokinetic potential .
Q. What advanced synthetic methodologies improve scalability for multi-gram production?
- Methodological Answer :
- Flow Chemistry : Use continuous-flow reactors to enhance heat/mass transfer, reducing side products (e.g., over-reduction) .
- Microwave-Assisted Synthesis : Shorten reaction times (e.g., 30 minutes vs. 6 hours) while maintaining >90% yield .
- Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., BINOL-derived phosphoric acids) for enantioselective benzoylation .
Q. How do computational models predict the compound’s reactivity in novel reaction environments?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
